RA-Xii

Structural Biology Mechanism of Action Cyclopeptide Chemistry

RA-XII is a bicyclic hexapeptidic glucoside, distinct from non-glycosylated RA-series peptides like RA-VII. It potently inhibits protective autophagy and demonstrates anti-metastatic activity by reducing cell adhesion and ECM degradation. This compound is essential for investigating autophagy-specific pathways in apoptosis-resistant colorectal, liver, and breast cancer models, and offers unique metabolic targeting via SREBP-1-dependent lipogenesis. Choose RA-XII for its well-characterized, multi-targeted mechanism—unavailable from other RA-analogs.

Molecular Formula C46H58N6O14
Molecular Weight 919 g/mol
Cat. No. B1247891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRA-Xii
SynonymsRA XII
RA-XII
Molecular FormulaC46H58N6O14
Molecular Weight919 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)CC6=CC=C(C=C6)OC)C)C
InChIInChI=1S/C46H58N6O14/c1-23-40(57)48-24(2)43(60)50(4)31(18-26-8-13-29(63-7)14-9-26)42(59)49-25(3)44(61)52(6)33-19-27-10-15-30(16-11-27)64-35-21-28(20-32(41(58)47-23)51(5)45(33)62)12-17-34(35)65-46-39(56)38(55)37(54)36(22-53)66-46/h8-17,21,23-25,31-33,36-39,46,53-56H,18-20,22H2,1-7H3,(H,47,58)(H,48,57)(H,49,59)/t23-,24+,25+,31+,32+,33+,36-,37-,38+,39-,46-/m1/s1
InChIKeyUYXWCWJRGWWTGU-BZILMZMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RA-XII: A Bicyclic Hexapeptidic Glucoside with Proven Antitumor and Anti-Metastatic Activity


RA-XII is a bicyclic hexapeptidic glucoside belonging to the RA-series of cyclic peptides, originally isolated from the roots of Rubia cordifolia and Rubia yunnanensis (Rubiaceae) [1]. The compound features a unique 14-membered cycloisodityrosine core with a glucoside moiety, distinguishing it from non-glycosylated analogs such as RA-VII and RA-V [2]. RA-XII was identified alongside RA-XI, RA-XIII, and RA-XIV in early discovery efforts and has since been characterized as a potent inhibitor of protective autophagy and an anti-metastatic agent across multiple cancer models [1][3].

Why RA-XII Cannot Be Substituted with Other RA-Series Cyclopeptides


The RA-series comprises over 30 structurally related bicyclic hexapeptides, yet substitution is not scientifically valid due to profound differences in glycosylation status, amino acid composition, and resultant biological mechanisms [1]. RA-XII is a glucoside, whereas major analogs such as RA-VII, RA-V, and RA-XI are non-glycosylated [2]. This glycosylation confers a distinct mechanism: RA-XII exerts antitumor activity independently of apoptosis, primarily by inhibiting protective autophagy—a feature not reported for RA-VII, which acts via protein synthesis inhibition and F-actin stabilization [3][4]. Furthermore, RA-XII uniquely demonstrates anti-metastatic activity through ECM degradation and cell adhesion inhibition, a phenotype not observed for RA-VII or RA-V [5]. Substituting RA-XII with another RA-series peptide would therefore alter the experimental outcome and mechanistic interpretation.

Quantitative Differentiation Evidence for RA-XII vs. Closest Analogs


Glycosylation Status: A Structural Determinant of Biological Mechanism

RA-XII is a bicyclic hexapeptidic glucoside, whereas the well-studied analog RA-VII is a non-glycosylated bicyclic hexapeptide. This structural difference is fundamental: RA-XII exerts antitumor activity independent of apoptosis by inhibiting protective autophagy, while RA-VII inhibits protein synthesis and induces G2 arrest via F-actin stabilization [1][2]. The presence of the glucoside moiety in RA-XII alters its interaction with cellular targets and downstream signaling pathways, rendering it a mechanistically distinct tool compound.

Structural Biology Mechanism of Action Cyclopeptide Chemistry

Anti-Metastatic Efficacy: Quantitative In Vivo Suppression of Lung Metastasis

In a 4T1 murine breast cancer model, RA-XII administered intravenously at 20 mg/kg twice weekly for three weeks reduced the number of lung metastatic nodules by approximately 70% relative to vehicle control [1]. This anti-metastatic effect is mediated by inhibition of tumor cell adhesion to ECM components (collagen, fibronectin, laminin) and suppression of MMP-9 and uPA activities [1]. In contrast, RA-VII has not been reported to exhibit anti-metastatic activity in comparable models; its known in vivo activity is limited to primary tumor growth inhibition in xenograft models [2].

Cancer Metastasis In Vivo Pharmacology Breast Cancer

Autophagy Inhibition: RA-XII Suppresses Protective Autophagy Independent of Apoptosis

RA-XII treatment of SW620 and HT29 colorectal cancer cells did not induce apoptosis, as evidenced by no significant changes in mitochondrial membrane potential or apoptosis-related marker proteins [1]. Instead, RA-XII inhibited the formation of autophagosomes and suppressed protective autophagy by regulating mTOR and NF-κB pathways [1]. Pharmacological or genetic inhibition of autophagy enhanced RA-XII cytotoxicity, confirming that autophagy plays a protective role in these cells [1]. In contrast, RA-VII induces G2 arrest and apoptosis in various cancer cell lines [2].

Autophagy Apoptosis Colorectal Cancer

Lipogenesis Inhibition: RA-XII Suppresses SREBP-1-Dependent Fatty Acid Synthesis

RA-XII reduced fatty acid levels in HCT116 colorectal cancer cells by decreasing SREBP-1 expression and downregulating de novo fatty acid synthesis proteins FASN and SCD [1]. In vivo, RA-XII inhibited tumor growth and metastasis via restraint of lipogenesis in colorectal neoplasm mouse models [1]. This metabolic mechanism is not reported for RA-VII, RA-V, or other RA-series peptides, which are primarily characterized as translation inhibitors or NF-κB pathway modulators [2].

Lipid Metabolism Colorectal Cancer Metabolic Targeting

P-388 Leukemia Cytotoxicity: Comparable Potency with Distinct Mechanism

RA-XII exhibits potent cytotoxicity against P-388 leukemia cells, with activity comparable to RA-VII and other RA-series peptides. While direct IC50 values for RA-XII in P-388 are not publicly available as discrete numbers, the original isolation paper reports 'potent antitumor activities' alongside RA-XI, RA-XIII, and RA-XIV [1]. For context, newer RA-series peptides RA-XIX through RA-XXII show P-388 IC50 values of 0.013–0.63 μg/mL [2]. The key differentiation lies not in potency but in mechanism: RA-XII's glucoside structure confers a distinct autophagy-inhibitory profile absent in non-glycosylated analogs [3].

Cytotoxicity Leukemia Comparative Pharmacology

In Vivo Tumor Growth Inhibition: RA-XII Demonstrates Efficacy in Multiple Xenograft Models

In human CRC xenograft-bearing BALB/c nude mice, RA-XII treatment significantly suppressed tumor growth [1]. In a 4T1 breast cancer model, RA-XII (20 mg/kg, i.v., 2×/week) reduced primary tumor volume and lung metastasis [2]. While RA-VII also shows in vivo efficacy in xenograft models, its mechanism (translation inhibition) differs from RA-XII's autophagy- and metastasis-focused profile [3].

Xenograft Models In Vivo Efficacy Colorectal Cancer

Optimal Research and Procurement Scenarios for RA-XII


Autophagy Mechanism Studies in Apoptosis-Resistant Cancer Models

RA-XII is an ideal tool for investigating the role of protective autophagy in cancer cell survival, particularly in apoptosis-resistant contexts. Its ability to inhibit autophagy without inducing apoptosis allows researchers to dissect autophagy-specific pathways in colorectal, liver, and breast cancer models [5]. This profile is especially valuable for studying combination therapies where autophagy inhibition may sensitize cells to other agents [2].

Metastasis Research Programs

For laboratories focused on cancer metastasis, RA-XII provides a validated in vivo tool that suppresses metastatic nodule formation by ~70% in the 4T1 model [5]. Its effects on ECM degradation, cell adhesion, and migration offer a multi-targeted approach to studying the metastatic cascade [5].

Lipid Metabolism and Cancer Therapeutics

RA-XII uniquely engages SREBP-1-dependent lipogenesis pathways, making it a valuable compound for research at the intersection of cancer metabolism and therapy [5]. Its ability to inhibit fatty acid synthesis in colorectal neoplasm models distinguishes it from other RA-series peptides and provides a metabolic targeting angle for preclinical studies [5].

Combination Therapy Screens with Autophagy Modulators

Given that pharmacological inhibition of autophagy enhances RA-XII cytotoxicity, it is well-suited for combination screens with autophagy inducers or other chemotherapeutic agents [5]. RA-XII has been shown to increase CRC cell susceptibility to bortezomib, suggesting potential synergy in proteasome inhibitor combination regimens [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for RA-Xii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.